molecular formula C23H17N3O5 B12021621 Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate CAS No. 252201-19-7

Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate

Cat. No.: B12021621
CAS No.: 252201-19-7
M. Wt: 415.4 g/mol
InChI Key: JQDPSDVHXDRRGX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound that belongs to the class of indolizine derivatives This compound is characterized by the presence of a nitrobenzoyl group, a pyridinyl group, and an indolizinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the nitrobenzoyl and pyridinyl groups. Common reagents used in these reactions include ethyl chloroformate, 4-nitrobenzoyl chloride, and 2-pyridinecarboxaldehyde. The reactions are usually carried out under anhydrous conditions with the use of solvents such as dichloromethane and toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), sodium hydroxide (for hydrolysis), and various aldehydes or ketones (for condensation). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted indolizine derivatives. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinyl group can bind to specific receptors or enzymes, modulating their activity. The indolizine core provides structural stability and facilitates the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl 3-(4-nitrobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H17N3O5
  • Molecular Weight : 423.40 g/mol

The presence of both the nitrobenzoyl and pyridinyl groups contributes to its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Indolizine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study involving a series of synthesized indolizine derivatives demonstrated their effectiveness against various bacterial strains, including:

Bacterial StrainActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Pseudomonas aeruginosaLow

These findings suggest that modifications in the indolizine structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

Research indicates that certain indolizine derivatives can inhibit pro-inflammatory cytokines, thus exhibiting anti-inflammatory effects. This compound has shown promise in reducing inflammation in vitro by modulating pathways associated with inflammatory responses.

3. Anticancer Potential

Indolizines have been investigated for their anticancer properties, particularly their ability to inhibit tumor cell proliferation. Studies have indicated that this compound may interfere with cancer cell signaling pathways, leading to reduced viability of cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8

These results highlight the compound's potential as a therapeutic agent in cancer treatment .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It potentially alters cell signaling pathways related to apoptosis and proliferation.
  • Interference with DNA Synthesis : Some studies suggest that indolizines can disrupt DNA synthesis in rapidly dividing cells, which is crucial for their anticancer effects.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its effectiveness against drug-resistant bacterial strains, emphasizing the need for further exploration in clinical settings .
  • Another investigation focused on its anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Properties

CAS No.

252201-19-7

Molecular Formula

C23H17N3O5

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 3-(4-nitrobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate

InChI

InChI=1S/C23H17N3O5/c1-2-31-23(28)17-14-21(22(27)15-9-11-16(12-10-15)26(29)30)25-19(17)7-5-8-20(25)18-6-3-4-13-24-18/h3-14H,2H2,1H3

InChI Key

JQDPSDVHXDRRGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4

Origin of Product

United States

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